molecular formula C6H9N5 B1618823 6-Cyclopropyl-1,3,5-triazine-2,4-diamine CAS No. 24638-56-0

6-Cyclopropyl-1,3,5-triazine-2,4-diamine

Cat. No.: B1618823
CAS No.: 24638-56-0
M. Wt: 151.17 g/mol
InChI Key: RUQYQUHBSPKBEU-UHFFFAOYSA-N
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Description

6-Cyclopropyl-1,3,5-triazine-2,4-diamine (CAS 634165-96-1, molecular formula C₈H₁₃N₅) is a triazine derivative characterized by a cyclopropyl substituent at position 6 and dimethylamino groups at positions 2 and 2. Its molecular weight is 179.22 g/mol, and its SMILES notation is CN(C)c1nc(C2CC2)nc(N)n1 .

Properties

CAS No.

24638-56-0

Molecular Formula

C6H9N5

Molecular Weight

151.17 g/mol

IUPAC Name

6-cyclopropyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C6H9N5/c7-5-9-4(3-1-2-3)10-6(8)11-5/h3H,1-2H2,(H4,7,8,9,10,11)

InChI Key

RUQYQUHBSPKBEU-UHFFFAOYSA-N

SMILES

C1CC1C2=NC(=NC(=N2)N)N

Canonical SMILES

C1CC1C2=NC(=NC(=N2)N)N

Origin of Product

United States

Comparison with Similar Compounds

Antileukemic Triazine Derivatives

describes 6-aryl-4-(4-methylpiperidino)-1,3,5-triazine-2-amines, where aryl groups (e.g., fluorophenyl, chlorophenyl, nitrobenzyl) at position 6 modulate antileukemic activity. For example:

Antimicrobial Triazine Derivatives

and highlight 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines, such as 6-(3-chloro-2-fluorophenyl)-1-(3-(3,4-dichlorophenoxy)propyl)-1,6-dihydro-1,3,5-triazine-2,4-diamine hydrochloride (compound 11u).

Agrochemical Triazines

Triazine diamines are widely used as herbicides and metabolites:

  • Propazine (N²,N⁴-di-isopropyl-6-methylthio-1,3,5-triazine-2,4-diamine, CAS 7287-19-6): A pre-emergent herbicide with methylthio and isopropyl groups .
  • 6-Chloro-N²-cyclopropyl-N⁴-isopropyl-1,3,5-triazine-2,4-diamine (CAS 22936-86-3): A metabolite with cyclopropyl and isopropyl groups, molecular weight 227.7 g/mol .
  • Key Difference: The target compound’s dimethylamino groups increase polarity compared to propazine’s hydrophobic isopropyl and methylthio substituents, which may reduce soil persistence but enhance water solubility.

Mechanistic and Functional Insights

  • Steric Effects: The cyclopropyl group’s rigid, non-planar structure may hinder enzyme binding compared to linear alkyl or aryl groups in analogs like propazine .
  • Biological Activity : While antileukemic and antimicrobial analogs rely on aryl or dihydro modifications for activity, the target compound’s lack of reported bioactivity suggests its role is primarily structural or precursor-based .

Environmental and Industrial Considerations

  • Degradation : Cyclopropyl-containing triazines (e.g., CAS 22936-86-3) may exhibit slower degradation than chloro or methylthio analogs due to the stability of the cyclopropane ring .
  • Synthesis : The target compound’s synthesis (e.g., via cyclopropane introduction) is likely more complex than aryl-substituted triazines, impacting scalability .

Q & A

Q. What are the standard synthetic protocols for 6-cyclopropyl-1,3,5-triazine-2,4-diamine and related triazine derivatives?

The synthesis of this compound typically involves multi-step reactions starting from cyanuric chloride or substituted triazine precursors. Key steps include nucleophilic substitution with cyclopropylamine under controlled conditions (e.g., inert atmosphere, anhydrous solvents) and purification via chromatography or recrystallization . For example, analogous triazines are synthesized by reacting amines with aldehydes or chloromethyl-substituted intermediates, followed by acid-catalyzed cyclization . Reaction optimization often requires monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm intermediate purity .

Q. Which analytical techniques are critical for characterizing this compound?

Essential techniques include:

  • NMR spectroscopy (¹H, ¹³C, and 2D experiments) to resolve substituent positions on the triazine ring and confirm cyclopropyl group integration .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation and isotopic pattern analysis .
  • High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) to assess compound purity (>95% is typical for biological studies) .

Q. How is this compound screened for preliminary biological activity?

Initial screening involves in vitro antimicrobial assays (e.g., broth microdilution) to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains. Data are reported as mean ± standard deviation (SD) from triplicate experiments to ensure reproducibility . Positive controls (e.g., ciprofloxacin) and solvent controls are mandatory to validate assay conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives?

SAR studies focus on modifying substituents (e.g., aryl, halogen, or heterocyclic groups) at the triazine core to enhance bioactivity. For example:

  • Electron-withdrawing groups (e.g., Cl, F) at the 6-position improve antimicrobial potency by increasing membrane permeability .
  • Bulkier substituents (e.g., morpholino, azepane) may reduce cytotoxicity while retaining activity .
    Quantitative SAR (QSAR) models using logP, polar surface area, and steric parameters can predict bioavailability and guide synthetic priorities .

Q. How should researchers resolve contradictions in biological activity data across studies?

Conflicting data often arise from variations in assay protocols (e.g., bacterial strain selection, inoculum size) or compound purity. To mitigate this:

  • Standardize assays using CLSI or EUCAST guidelines .
  • Validate purity via orthogonal methods (e.g., HPLC + elemental analysis) .
  • Perform dose-response curves and time-kill studies to distinguish bacteriostatic vs. bactericidal effects .

Q. What experimental designs are optimal for studying the mechanism of action of this compound?

  • Enzymatic inhibition assays : Test against bacterial targets (e.g., dihydrofolate reductase) using fluorometric or spectrophotometric methods .
  • Membrane disruption studies : Use propidium iodide uptake assays or electron microscopy to assess cell wall damage .
  • Transcriptomic/proteomic profiling : RNA-seq or mass spectrometry can identify upregulated stress-response pathways in treated pathogens .

Q. How can researchers integrate computational methods with experimental data for triazine derivatives?

  • Molecular docking : Predict binding affinities to bacterial targets (e.g., DNA gyrase) using AutoDock or Schrödinger .
  • Molecular dynamics simulations : Assess stability of ligand-target complexes over nanosecond timescales .
  • ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., BBB permeability, CYP450 interactions) .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing triplicate biological data?

  • Standard deviation (SD) and standard error (SE) calculations to quantify variability .
  • Two-way ANOVA for comparing multiple treatment groups and time points .
  • Non-parametric tests (e.g., Mann-Whitney U) for non-normally distributed data .

Q. How can factorial design improve reaction optimization for triazine synthesis?

Factorial design evaluates multiple variables (e.g., temperature, solvent, catalyst loading) simultaneously. For example:

  • A 2³ factorial design tests three factors at two levels (high/low) to identify interactions affecting yield .
  • Response surface methodology (RSM) models nonlinear relationships and pinpoints optimal conditions .

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